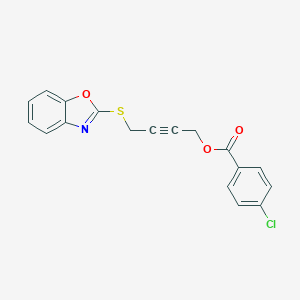![molecular formula C17H17NO3 B285746 5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B285746.png)
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzooxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the methyl and m-tolyloxy groups in its structure contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions One common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzooxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one
- 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one
Uniqueness
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is unique due to its specific structural features, such as the benzooxazole ring and the presence of the m-tolyloxy group
特性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H17NO3/c1-12-4-3-5-14(10-12)20-9-8-18-15-11-13(2)6-7-16(15)21-17(18)19/h3-7,10-11H,8-9H2,1-2H3 |
InChIキー |
GOOOBHXQTUNPIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
正規SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
溶解性 |
3.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)

![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B285675.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)


![4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)
![2-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)
![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)
